
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound features a chromen-4-amine core structure with a piperidin-1-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine typically involves the following steps:
Formation of the Chromen-4-amine Core: The chromen-4-amine core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde and an amine derivative.
Introduction of the Piperidin-1-ylmethyl Group: The piperidin-1-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the chromen-4-amine core with a piperidine derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted chromen-4-amine derivatives.
Applications De Recherche Scientifique
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological diseases.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(piperidin-1-ylmethyl)-quinolin-3-amine: Similar in structure but with a quinoline core instead of chromen-4-amine.
8-(piperidin-1-ylmethyl)-isoquinolin-3-amine: Features an isoquinoline core.
8-(piperidin-1-ylmethyl)-benzofuran-3-amine: Contains a benzofuran core.
Uniqueness
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine is unique due to its chromen-4-amine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
8-(piperidin-1-ylmethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C15H22N2O/c16-14-7-10-18-15-12(5-4-6-13(14)15)11-17-8-2-1-3-9-17/h4-6,14H,1-3,7-11,16H2 |
Clé InChI |
AZXFGXXDRMGEFB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C3C(=CC=C2)C(CCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17S)-13-methyl-17-prop-1-ynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13854993.png)
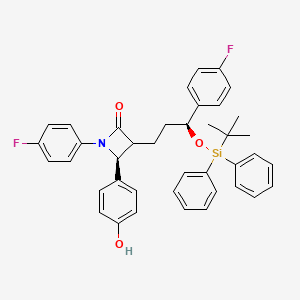
![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)
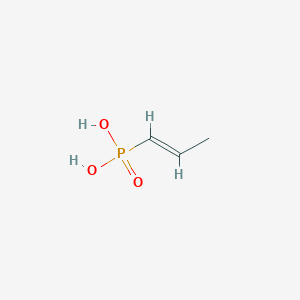
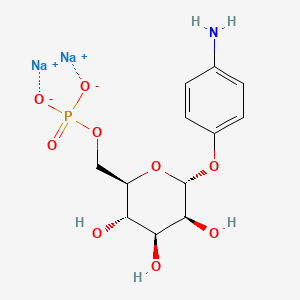
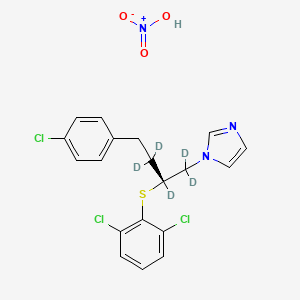
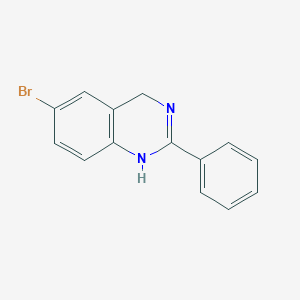
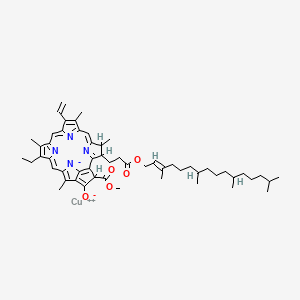


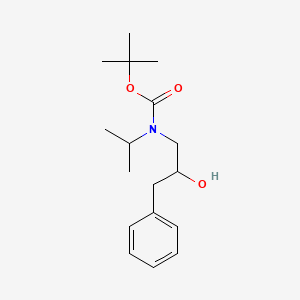
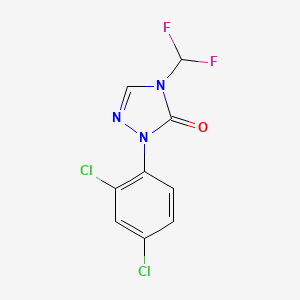
![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
